2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13406389
InChI: InChI=1S/C9H19N3O/c1-11-4-3-8(6-11)7-12(2)9(13)5-10/h8H,3-7,10H2,1-2H3
SMILES: CN1CCC(C1)CN(C)C(=O)CN
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13406389

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name 2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
Standard InChI InChI=1S/C9H19N3O/c1-11-4-3-8(6-11)7-12(2)9(13)5-10/h8H,3-7,10H2,1-2H3
Standard InChI Key RTIXTWULLAMZLD-UHFFFAOYSA-N
SMILES CN1CCC(C1)CN(C)C(=O)CN
Canonical SMILES CN1CCC(C1)CN(C)C(=O)CN

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide features a central acetamide core (CH₃CONH₂) modified at the nitrogen atom by two substituents: a methyl group (-CH₃) and a (1-methyl-pyrrolidin-3-yl)methyl moiety. The pyrrolidine ring introduces a five-membered nitrogen-containing heterocycle, with a methyl group at the 1-position and a methylene (-CH₂-) linkage at the 3-position . This configuration creates a stereochemically rich environment, potentially influencing its interactions with biological targets.

Key Structural Features:

  • Primary amine: Positioned at the α-carbon of the acetamide backbone.

  • N-methylation: Enhances lipophilicity and metabolic stability.

  • Pyrrolidine substituent: Contributes to conformational rigidity and receptor binding specificity .

PropertyValue/DescriptionSource Analog
Molecular Weight~198.29 g/molCalculated from C₁₀H₂₀N₃O
Density~1.1 g/cm³ (estimated)Similar acetamides
Boiling Point~280°C (extrapolated)Related compounds
SolubilityModerate in polar solvents (e.g., MeOH)Synthesis protocols

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves multi-step reactions, as outlined in analogous procedures :

  • Amide Formation:

    • Reacting 2-aminoacetic acid with methylamine under coupling agents (e.g., EDCI) yields 2-amino-N-methylacetamide .

  • Alkylation of the Pyrrolidine Moiety:

    • Introducing the (1-methyl-pyrrolidin-3-yl)methyl group via nucleophilic substitution or reductive amination.

    • Reagents: 1-methylpyrrolidin-3-ylmethanol, POCl₃, or Mitsunobu conditions .

  • Purification:

    • Column chromatography or preparative HPLC isolates the target compound .

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Temperature Control: 70–110°C for exothermic steps .

  • Catalysts: Palladium-based catalysts (e.g., Pd₂(dba)₃) for coupling reactions .

  • Yield Enhancement: Solvent systems like toluene/MeOH mixtures improve reaction efficiency .

Physicochemical and Spectroscopic Properties

Spectral Data

While direct spectral data for this compound is unavailable, analogs provide reference benchmarks:

  • ¹H NMR: Expected signals include δ 1.2–1.5 (pyrrolidine CH₂), δ 2.2–2.5 (N-methyl groups), and δ 3.3–3.7 (acetamide NH₂) .

  • MS (ESI+): Predicted molecular ion peak at m/z 199.1 [M+H]⁺ .

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C, consistent with acetamide derivatives .

  • Hydrolytic Sensitivity: Susceptible to strong acids/bases due to the amide bond .

Pharmacological Profile and Biological Activity

Receptor Interactions

Structural similarities to κ-opioid receptor agonists suggest potential activity at neurotransmitter systems :

  • κ-Opioid Affinity: Analogous N-methylacetamides exhibit nanomolar binding affinity (Kᵢ = 2–10 nM) .

  • TSPO Modulation: Pyrrolidine-containing acetamides are explored as translocator protein (TSPO) ligands for neuroimaging .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, bioavailability) .

  • Prodrug Development: The primary amine facilitates conjugation with targeting moieties.

Material Science

  • Polymer Additives: Acetamide derivatives improve thermal stability in polyamides .

Comparison with Structural Analogs

CompoundCAS NumberKey DifferencesBioactivity
2-Amino-N-methylacetamide22356-89-4Lacks pyrrolidine substituentLimited receptor interaction
(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamideN/AStereospecific configurationEnhanced binding affinity
2-Amino-N-ethyl analog1353976-90-5Ethyl vs. methyl substitutionAltered metabolic half-life

Future Directions

  • Stereochemical Studies: Resolve enantiomeric effects on receptor binding .

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in model organisms.

  • Industrial Applications: Explore roles in polymer science and drug delivery .

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